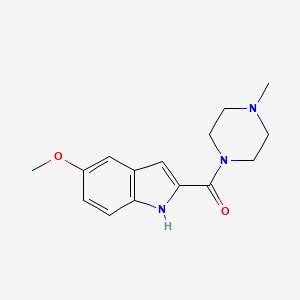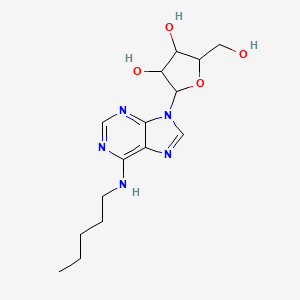
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-tert-butyl-5-nitrophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the tert-butyl and nitro groups on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
準備方法
One common method is the cyclization of appropriate precursors under specific conditions For instance, the pyrrolidine ring can be formed through the reaction of a suitable amine with a carbonyl compound, followed by cyclization
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a valuable tool in the study of various biological processes.
Medicine: It can be used in the development of new drugs due to its potential therapeutic properties.
作用機序
The mechanism of action of 1-(2-tert-butyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring and the nitro group can influence the compound’s binding affinity to various biological targets, such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based compounds. These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring. The presence of the tert-butyl and nitro groups in this compound makes it unique in terms of its chemical reactivity and biological activities .
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
These compounds have been studied for their various biological activities and potential therapeutic applications .
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
1-(2-tert-butyl-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-7-6-11(16(17)18)10-13(12)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
InChIキー |
RGADEHAITCXMCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)


![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)

![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)


